4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline
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Overview
Description
4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline is an organic compound that features a triazole ring attached to an aniline moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole-5-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Nitro-4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline.
Reduction: Dihydro-4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth by inducing apoptosis (programmed cell death) in the targeted cells .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Similar structure but with a different position of the triazole ring attachment.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline moiety.
1,2,4-Triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.
Uniqueness
4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline is unique due to its specific methoxy linkage between the triazole ring and the aniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-7-1-3-8(4-2-7)14-5-9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMFMIFUHZOUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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